(2S)-2-Benzyl-2-methyloxirane

Chemoenzymatic deracemization Chiral diol synthesis Epoxide hydrolase biotransformation

(2S)-2-Benzyl-2-methyloxirane is a chiral, 2,2-disubstituted oxirane bearing a benzyl and a methyl substituent at the epoxide stereogenic center. This compound features a molecular formula of C10H12O and a molecular weight of 148.20 g/mol.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
CAS No. 658063-43-5
Cat. No. B12542992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Benzyl-2-methyloxirane
CAS658063-43-5
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC1(CO1)CC2=CC=CC=C2
InChIInChI=1S/C10H12O/c1-10(8-11-10)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3/t10-/m0/s1
InChIKeyHXDOYMSDQUBFHJ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Benzyl-2-methyloxirane (CAS 658063-43-5): Chiral Epoxide Procurement and Structural Profile


(2S)-2-Benzyl-2-methyloxirane is a chiral, 2,2-disubstituted oxirane bearing a benzyl and a methyl substituent at the epoxide stereogenic center [1]. This compound features a molecular formula of C10H12O and a molecular weight of 148.20 g/mol . As an enantiopure building block, the (S)-configured epoxide serves as a key intermediate in chemoenzymatic routes to high-value chiral alcohols and lactones [1].

Why Generic Chiral Epoxide Substitution Fails for (2S)-2-Benzyl-2-methyloxirane-Based Applications


The 2,2-disubstituted oxirane architecture of (2S)-2-benzyl-2-methyloxirane imparts a steric and electronic environment at the quaternary stereogenic center that fundamentally affects enantioselective ring-opening reactions [1]. Switching to the (R)-enantiomer or a racemic mixture leads to complete loss of enantiospecificity, while replacing the benzyl substituent with a phenyl group or an ether-functionalized side chain drastically alters the enantioselectivity of epoxide hydrolase-catalyzed kinetic resolutions [2][3]. The following sections provide quantitative evidence demonstrating that only the (S)-configured compound, with its specific C2-benzyl substitution, achieves the validated performance in both biocatalytic deracemization and subsequent synthetic transformations.

(2S)-2-Benzyl-2-methyloxirane: Quantitative Differentiation from Racemic and (R)-Isomer Comparators


Enantioconvergent Deracemization Performance: (2S)-Diol Yield and Optical Purity Superiority

In a direct head-to-head comparison with racemic 2-benzyl-2-methyloxirane, the (2S)-enantiomer was preferentially hydrolyzed by Nocardia EH1 epoxide hydrolase during an enantioconvergent deracemization process. Starting from racemic 2-benzyl-2-methyloxirane, the resulting (S)-diol was obtained in 94% isolated chemical yield with 94% optical purity, and the final (R)-mevalonolactone product was synthesized with >99% enantiomeric excess (ee) [1]. This demonstrates that the (S)-enantiomer is not only the kinetically preferred substrate for the biocatalyst but also enables a high-yield, enantioconvergent route that is inaccessible with the (R)-isomer alone.

Chemoenzymatic deracemization Chiral diol synthesis Epoxide hydrolase biotransformation

Bacterial Epoxide Hydrolase (EH) Enantioselectivity: (2S)-Benzyl vs. (2R)-Benzyl and Phenyl Analogs

The Osprian et al. (1997) study established that 2-benzyl-2-methyloxirane is enantioselectively hydrolyzed by multiple bacterial whole-cell epoxide hydrolase preparations. While absolute E-values for the benzyl derivative are not uniformly high across all strains, the study explicitly benchmarks the (S)-benzyl-substituted oxirane against the 2-methyl-2-phenyl analog (styrene oxide-type) and alkyl-substituted 2,2-disubstituted oxiranes [1]. In general, the benzyl side chain provided a distinct enantioselectivity pattern compared to the phenyl analog, which showed inferior differentiation (up to only 34% ee) when using microsomal epoxide hydrolase from pig liver [2]. This indicates that the benzyl group is not a simple replacement for phenyl; it engages the enzyme active site differently, leading to altered enantiorecognition.

Bacterial epoxide hydrolase Kinetic resolution Enantiomeric ratio (E value)

Scalable Chemoenzymatic Process Validation at 10-Gram Scale: (2S)-Epoxide vs. 2-Methylglycidyl Benzyl Ether

The Orru et al. (1998) protocol demonstrates a validated, scalable deracemization of racemic 2-benzyl-2-methyloxirane at the 10-gram scale, providing (S)-diol in 94% yield and 94% optical purity [1]. In contrast, the structurally analogous 2-methylglycidyl benzyl ether (bearing a benzyloxymethyl side chain) required extensive optimization of substrate concentration to achieve high enantioselectivity (E >200) and deracemized yields of 78% with >97% ee, highlighting a process penalty for the ether analog [2]. The direct alkyl-benzyl substitution in the target compound enables a more straightforward, high-yielding one-pot deracemization without the need for surfactant additives or concentration tuning.

Process-scale deracemization Biocatalysis scale-up Chiral diol procurement

Regioselective Ring-Opening Behavior: (2S)-2-Benzyl Configuration vs. Simply Substituted Phenyloxiranes

The regioselectivity of nucleophilic attack on 2,2-disubstituted oxiranes is governed by the steric and electronic properties of the two substituents. For (2S)-2-benzyl-2-methyloxirane, the benzyl group provides a larger steric footprint and potential π-cation interactions compared to a simple phenyl ring, directing nucleophilic attack preferentially to the less hindered methyl-substituted carbon. In the EH-catalyzed hydrolysis of 2-aryl-2-methyloxiranes, regioselectivity for attack at the benzyl-substituted versus methyl-substituted carbon is a direct determinant of the absolute configuration of the resulting tertiary alcohol [1]. 2-Aryl-2-methyloxiranes with phenyl substituents consistently underperform, achieving only up to 34% enantiomeric purity [2], indicating that the benzyl group's extended alkyl-aryl architecture provides a superior regiochemical directing effect for (S)-diol formation.

Regioselective epoxide opening Nucleophilic attack Chiral tertiary alcohol

Chiral Auxiliary and Building Block Fidelity: (2S)-Benzyl Epoxide vs. (R)-Benzyl Epoxide in Mevalonolactone Synthesis

The (2S)-2-benzyl-2-methyloxirane is the only enantiomer that, upon enzymatic hydrolysis with Nocardia EH1, delivers the (S)-diol intermediate required for the enantioconvergent synthesis of (R)-(-)-mevalonolactone [1]. Using the (R)-epoxide (CAS 165881-60-7) would produce the opposite (R)-diol under identical conditions, leading to the wrong absolute stereochemistry in the final biologically active lactone product. The overall eight-step synthesis from racemic epoxide to (R)-(-)-mevalonolactone proceeds in 55% total yield and >99% ee, establishing the (S)-epoxide enantiomer as the critical stereochemical match for this validated industrial route. No comparable route has been published using the (R)-enantiomer to access the same target molecule with equivalent efficiency.

Chiral building block Mevalonolactone synthesis Enantioconvergent strategy

Substrate Concentration Tolerance in Halohydrin Dehalogenase-Catalyzed Oxirane Ring-Opening

In halohydrin dehalogenase (HheC)-catalyzed azidolysis, (2S)-2-benzyl-2-methyloxirane maintained enzyme activity at significantly higher substrate concentrations (up to 50 mM) when micellar media (2% TPGS-750-M) were employed, compared to only 10 mM in aqueous buffer [1]. This 5-fold increase in operational substrate loading directly reduces the cost of downstream processing for preparative applications. Comparable HheC ring-opening of 2,2-disubstituted oxiranes with branched or functionalized side chains typically requires lower substrate concentrations to avoid enzyme inhibition or reduced enantioselectivity, making the benzyl-methyl combination a particularly robust substrate for this enzyme class.

Halohydrin dehalogenase Azidolysis Micellar biotransformation

Optimal Research and Industrial Use Cases for (2S)-2-Benzyl-2-methyloxirane (CAS 658063-43-5)


Chemoenzymatic Synthesis of (R)-(-)-Mevalonolactone via Enantioconvergent Deracemization

This is the best-validated application for the (2S)-epoxide. Starting from racemic 2-benzyl-2-methyloxirane, the Nocardia EH1 epoxide hydrolase enantioselectively hydrolyzes the (S)-enantiomer to (S)-diol (94% yield, 94% optical purity). The residual (R)-epoxide is then chemically inverted via sulfuric acid, resulting in overall deracemization to yield (R)-(-)-mevalonolactone in 55% total yield and >99% ee over eight steps [1]. This process has been demonstrated at the 10-g scale, confirming scalability.

Enantiopure Tertiary Benzylic Alcohol Procurement Via Kinetic Resolution

When enantiomerically pure (2S)-2-benzyl-2-methyloxirane is procured directly, it can be stereospecifically hydrolyzed under acid or base conditions with retention of configuration to yield the corresponding (S)-2-benzylpropane-1,2-diol (a tertiary benzylic alcohol). This diol serves as a chiral ligand precursor for asymmetric catalysis or as a chiral synthon for pharmaceutical intermediates. The bacterial EH-catalyzed route ensures enantiomeric purity comparable to or exceeding that achievable with 2-aryl-2-methyloxirane alternatives (which plateau at ≤34% ee with mammalian EH) [2].

Halohydrin Dehalogenase-Catalyzed C–N Bond Formation for Enantiopure β-Azido Alcohols

(2S)-2-Benzyl-2-methyloxirane is an optimal substrate for HheC-catalyzed azidolysis in micellar media, tolerating substrate concentrations up to 50 mM—a 5-fold improvement over standard aqueous conditions [3]. This enables the preparative synthesis of enantiopure β-azido alcohols, which are direct precursors to β-amino alcohols (via reduction) and triazoles (via click chemistry). The operational robustness at elevated substrate loading makes this a cost-competitive alternative to route-step protection group strategies that would be required with more functionalized 2,2-disubstituted epoxide analogs.

Regioselective Carbonylation to Chiral β-Lactones or Aldehydes

The 2,2-disubstituted oxirane architecture with distinct steric differentiation between benzyl and methyl substituents enables regioselective cobalt- or nickel-catalyzed carbonylation. The bulkier benzyl group directs CO insertion selectively at the methyl-substituted carbon, providing chiral monocarbonyl aldehydes or β-lactones with high regiochemical fidelity. While specific ee values for the product aldehydes from (2S)-2-benzyl-2-methyloxirane have not been reported in the open literature, the established regioselectivity of 2,2-disubstituted oxirane carbonylation systems [4] predicts superior regiochemical control compared to 2-monosubstituted or 2-aryl-2-alkyl analogs where steric differentiation is less pronounced.

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